2-Propylpyridine 1-oxide
Overview
Description
2-Propylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylpyridine 1-oxide can be synthesized through the oxidation of 2-propylpyridine. One common method involves the use of peracids, such as peracetic acid, as oxidizing agents. The reaction is typically carried out in a solvent like acetic acid, and the temperature is maintained around 85°C to ensure efficient oxidation . Another method involves the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to achieve the desired oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Propylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid), hydrogen peroxide with catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 2-Propylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Propylpyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Propylpyridine 1-oxide can be compared with other pyridine N-oxides and related compounds:
2-Propylpyridine: The parent compound without the N-oxide group. It has different chemical reactivity and biological properties.
Pyridine N-oxide: A simpler N-oxide derivative of pyridine, often used as a reference compound in studies.
2-Methylpyridine N-oxide: Another N-oxide derivative with a methyl group instead of a propyl group, showing different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxido-2-propylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUJNMHHWNVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20609-07-8 | |
Record name | Pyridine, 2-propyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20609-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-propylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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